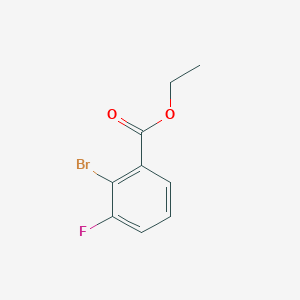

Ethyl 2-bromo-3-fluorobenzoate

描述

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Halogenated benzoate esters are a class of organic compounds that play a crucial role in synthetic chemistry. The presence of halogen atoms on the aromatic ring significantly influences the electronic properties of the molecule, enhancing its reactivity towards various chemical transformations. These compounds are frequently employed as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The utility of halogenated benzoates stems from their ability to participate in a wide range of reactions, including nucleophilic aromatic substitution, cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig amination), and metallation reactions. chemscene.com The specific type and position of the halogen atom(s) can be strategically chosen to direct the course of a reaction and to introduce desired functionalities into the target molecule. For instance, the carbon-bromine bond is often targeted for metal-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule.

Academic Research Landscape of Ethyl 2-bromo-3-fluorobenzoate

The academic research landscape for this compound and its close analogs is primarily focused on its application as a starting material in the synthesis of novel, biologically active compounds. Its unique substitution pattern makes it an attractive precursor for creating complex molecular scaffolds that are otherwise difficult to access.

A notable example of its application is in the discovery of novel chromenopyridine derivatives as potential readthrough-inducing drugs for the treatment of genetic disorders like Hurler syndrome. jst.go.jp In this research, the closely related mthis compound was utilized as a key starting material. jst.go.jp The synthetic route involved a Heck reaction with tert-butyl acrylate, followed by hydrogenation, to construct a key intermediate. jst.go.jp This intermediate then underwent a series of transformations, including a Curtius rearrangement and ester hydrolysis, to yield a carboxylic acid fragment that was essential for the final assembly of the target chromenopyridine derivatives. jst.go.jp This study underscores the value of 2-bromo-3-fluorobenzoate esters in generating molecular diversity for drug discovery programs.

Scope and Objectives of Research Investigations on this compound

The primary objective of research investigations involving this compound is to leverage its chemical reactivity to synthesize novel and functional molecules. The scope of these investigations typically falls into the following categories:

Development of Novel Synthetic Methodologies: Researchers explore new and efficient ways to utilize the bromo and fluoro groups on the benzene (B151609) ring to build complex molecular architectures. This includes optimizing conditions for cross-coupling reactions, exploring novel cyclization strategies, and developing methods for selective functionalization.

Medicinal Chemistry and Drug Discovery: A significant focus of research is the use of this compound as a scaffold to synthesize new therapeutic agents. The objective is to design and create molecules with specific biological activities, such as enzyme inhibitors or receptor modulators. The fluorine atom is often retained in the final drug candidate to enhance its pharmacological properties.

Materials Science: The unique electronic properties conferred by the halogen atoms make this compound a potential precursor for the synthesis of novel organic materials with applications in electronics and photonics. Research in this area aims to create new polymers and small molecules with tailored optical and electronic characteristics.

Table 2: Key Research Applications of 2-Bromo-3-fluorobenzoate Esters

| Research Area | Application | Synthetic Transformation | Reference |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of readthrough-inducing drugs | Heck reaction, Hydrogenation, Curtius rearrangement | jst.go.jp |

| Organic Synthesis | Intermediate for complex molecules | Cross-coupling reactions, Nucleophilic substitution | |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-bromo-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKZDYSLKOUKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131040-49-7 | |

| Record name | ethyl 2-bromo-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Bromo 3 Fluorobenzoate

Precursor Synthesis Strategies

The synthesis of the key intermediate, 2-bromo-3-fluorobenzoic acid, is crucial for the subsequent production of ethyl 2-bromo-3-fluorobenzoate. Several methodologies have been developed, starting from readily available aromatic compounds and involving multi-step reaction sequences.

Synthesis of 2-Bromo-3-fluorobenzoic Acid Precursor

A notable synthetic route to 2-bromo-3-fluorobenzoic acid begins with m-fluorobenzotrifluoride. This pathway involves a series of chemical transformations, including nitration, bromination, reduction, deamination, and hydrolysis, to ultimately yield the desired carboxylic acid. google.com This method is advantageous due to its rational design and the use of accessible starting materials. google.com

Another potential, though less explicitly detailed in readily available literature for this specific isomer, involves o-bromofluorobenzene as a starting material. This approach would likely proceed through ortho-directed metalation, such as lithiation, followed by carboxylation. The fluorine and bromine substituents would direct the metalation to the position between them, after which quenching with carbon dioxide would introduce the carboxylic acid group.

A well-documented pathway for the synthesis of 2-bromo-3-fluorobenzoic acid from m-fluorobenzotrifluoride involves a precise sequence of reactions. google.com The process commences with the nitration of m-fluorobenzotrifluoride, typically using a mixture of nitric and sulfuric acids, to introduce a nitro group onto the aromatic ring. google.com This is followed by a bromination step. Subsequently, the nitro group is reduced to an amino group. This amino group then undergoes deamination, a process that removes it from the ring. The final step in this precursor synthesis is the hydrolysis of the trifluoromethyl group to a carboxylic acid, which is often achieved under acidic conditions at elevated temperatures. google.com

Table 1: Key Stages in the Synthesis of 2-Bromo-3-fluorobenzoic Acid from m-Fluorobenzotrifluoride

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration | Mixed acid (HNO₃/H₂SO₄) |

| 2 | Bromination | Brominating agent in H₂SO₄ |

| 3 | Reduction | Reducing agent (e.g., iron powder) |

| 4 | Deamination | Diazotization followed by reduction |

| 5 | Hydrolysis | H₂SO₄, elevated temperature |

An alternative strategy for the formation of 2-bromo-3-fluorobenzoic acid involves the oxidation of a corresponding aldehyde intermediate, namely 2-bromo-3-fluorobenzaldehyde. This transformation is a standard method in organic synthesis for the preparation of carboxylic acids.

Common oxidizing agents suitable for this conversion include potassium permanganate (B83412) (KMnO₄) in a neutral or alkaline medium, or chromic acid-based reagents like the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid). The aldehyde is oxidized to the carboxylic acid, with the reaction progress often indicated by a color change of the reagent. The choice of oxidant and reaction conditions can be tailored to the specific substrate to ensure high conversion and yield.

Esterification Protocols for this compound

Once the 2-bromo-3-fluorobenzoic acid precursor has been synthesized and purified, the final step is its conversion to the corresponding ethyl ester.

Direct Esterification of 2-Bromo-3-fluorobenzoic Acid with Ethanol (B145695)

The most direct and common method for the synthesis of this compound is the Fischer esterification of 2-bromo-3-fluorobenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid.

In this process, the carboxylic acid is heated with an excess of ethanol in the presence of a catalytic amount of the strong acid. The use of excess ethanol helps to drive the equilibrium towards the formation of the ester product. The reaction is reversible, and the removal of water as it is formed can also be employed to increase the yield. The general reaction is as follows:

2-bromo-3-fluorobenzoic acid + ethanol ⇌ this compound + water

Following the reaction, the crude ester is typically isolated by extraction and purified by distillation to yield the final product.

Optimized Reaction Conditions and Catalytic Systems

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of 2-bromo-3-fluorobenzoic acid with ethanol. The general principle of this equilibrium reaction is to use an excess of the alcohol or to remove water as it is formed to drive the reaction towards the product side.

Catalytic Systems:

A variety of acid catalysts can be employed for this transformation. Common choices include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts.

Mineral Acids: Concentrated sulfuric acid is a frequently used catalyst due to its effectiveness and low cost. Typically, a catalytic amount is sufficient to promote the reaction.

Solid Acid Catalysts: To simplify purification and minimize acidic waste, heterogeneous solid acid catalysts have been explored for the esterification of substituted benzoic acids. Examples include modified montmorillonite (B579905) K10 clay and sulfonic acid-functionalized silica. These catalysts can be easily filtered off from the reaction mixture, allowing for a more straightforward work-up procedure.

Optimized Reaction Conditions:

To maximize the yield of this compound, several reaction parameters can be optimized.

| Parameter | Optimized Condition | Rationale |

| Reactant Ratio | Large excess of ethanol | Shifts the equilibrium towards the formation of the ester. |

| Temperature | Reflux temperature of ethanol | Increases the reaction rate. |

| Water Removal | Use of a Dean-Stark apparatus or a drying agent | Removes the water by-product, driving the equilibrium to completion. |

| Catalyst Loading | Catalytic amounts (e.g., 1-5 mol%) | Sufficient to achieve a reasonable reaction rate without causing significant side reactions or purification difficulties. |

Microwave-assisted synthesis has also emerged as a technique to accelerate the esterification of benzoic acids. This method can significantly reduce reaction times compared to conventional heating.

Alternative Synthetic Routes and Methodological Innovations

While direct esterification is the most straightforward approach, other methodologies can be considered, particularly those involving the derivatization of related substituted benzoate (B1203000) esters.

Alternative synthetic strategies could involve the introduction of the bromo or fluoro substituent at a later stage in the synthesis, starting from a more readily available substituted benzoate ester. For instance, a potential, though less direct, route could involve:

Bromination of Ethyl 3-fluorobenzoate (B1230327): The selective bromination of Ethyl 3-fluorobenzoate at the 2-position would yield the desired product. This would require careful selection of the brominating agent and reaction conditions to achieve the desired regioselectivity.

Fluorination of Ethyl 2-bromobenzoate (B1222928): While technically challenging, the introduction of a fluorine atom at the 3-position of Ethyl 2-bromobenzoate could be another possibility. However, electrophilic fluorination of such a deactivated ring system would likely be difficult.

These derivatization approaches are more complex than the direct esterification of 2-bromo-3-fluorobenzoic acid and would require significant optimization to be efficient.

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis approaches are not applicable for the preparation of this compound.

Process Optimization and Scalability Considerations in Laboratory Synthesis

When scaling up the synthesis of this compound in a laboratory setting, several factors need to be considered to ensure safety, efficiency, and purity of the final product.

Key Optimization and Scalability Parameters:

| Parameter | Laboratory Scale-Up Consideration |

| Heat Transfer | As the reaction volume increases, efficient heat transfer becomes crucial to maintain a consistent reaction temperature and avoid localized overheating, which could lead to side product formation. |

| Mixing | Adequate agitation is necessary to ensure homogeneity of the reaction mixture, especially if a solid acid catalyst is used. |

| Water Removal | On a larger scale, the efficiency of water removal using a Dean-Stark apparatus may need to be optimized to handle the increased volume of water produced. |

| Purification | The purification method may need to be adapted for larger quantities. While chromatography is suitable for small-scale purification, distillation under reduced pressure is often more practical for larger amounts of the final ester. |

| Reagent Addition | The order and rate of reagent addition, particularly the acid catalyst, should be carefully controlled to manage any exothermic processes. |

By carefully considering these parameters, the laboratory synthesis of this compound can be optimized for both yield and purity, ensuring a reliable and scalable process.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 3 Fluorobenzoate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the aromatic ring of Ethyl 2-bromo-3-fluorobenzoate can potentially occur at two positions: the carbon bearing the bromine atom and the carbon bearing the fluorine atom. The feasibility and outcome of these reactions are dictated by the nature of the leaving group, the strength of the nucleophile, and the reaction conditions.

Substitution at the Bromine Center

The bromine atom, being larger and less electronegative than fluorine, is generally a better leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, for SNAr to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ethyl ester group is a deactivating group, making nucleophilic substitution at the bromine center challenging under standard conditions.

Despite this, displacement of the bromine can be achieved under forcing conditions or with highly reactive nucleophiles. For instance, reactions with strong bases like sodium methoxide may proceed, although the conditions can also favor elimination reactions if there are adjacent protons.

| Nucleophile | Reagent | Conditions | Product | Yield (%) |

| Methoxide | Sodium Methoxide | High Temperature, High Pressure | Ethyl 3-fluoro-2-methoxybenzoate | Moderate |

| Amine | Ammonia/Primary Amine | High Temperature, Catalyst (e.g., Cu salts) | Ethyl 3-fluoro-2-aminobenzoate | Variable |

Substitution at the Fluorine Center

Fluorine is a poor leaving group in SNAr reactions due to the strong carbon-fluorine bond. Consequently, direct nucleophilic displacement of the fluorine atom in this compound is generally not favored. Such reactions would require exceptionally harsh conditions and are not a common synthetic strategy for this substrate.

Mechanistic Studies of Halogen Displacement

The mechanism of nucleophilic aromatic substitution on halogenated benzoates typically proceeds through a Meisenheimer complex intermediate. In this two-step process, the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate. The leaving group then departs in the second step to restore the aromaticity of the ring. The rate-determining step is usually the initial attack of the nucleophile. For this compound, the presence of the deactivating ester group disfavors the formation of the negatively charged Meisenheimer complex, thus impeding the reaction.

Electrophilic Aromatic Substitution Reactions

The existing substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.

Regioselectivity and Directing Effects of Substituents

The directing effects of the substituents are as follows:

Bromine (Br): A deactivating but ortho-, para-directing group.

Fluorine (F): A deactivating but ortho-, para-directing group.

Ethyl Ester (-COOEt): A deactivating and meta-directing group.

The combined influence of these groups determines the regiochemical outcome of EAS reactions. The fluorine and bromine atoms, being ortho, para-directors, will direct incoming electrophiles to the positions ortho and para to themselves. The ethyl ester group, a meta-director, will direct incoming electrophiles to the positions meta to it.

Considering the positions on the ring:

C4 is para to the fluorine and meta to the ester.

C6 is ortho to the fluorine and meta to the ester.

C5 is meta to both halogens and ortho to the ester.

The activating/deactivating nature of the groups also plays a crucial role. Both halogens and the ester group are deactivating, making the ring less reactive towards electrophiles than benzene itself. The directing effects often lead to a mixture of products, with the major product being determined by the strongest directing group and steric hindrance. In many cases, the ortho, para-directing effect of the halogens, particularly the less sterically hindered positions, will dominate.

| Electrophilic Reagent | Reaction | Major Product(s) |

| HNO₃/H₂SO₄ | Nitration | Ethyl 2-bromo-3-fluoro-6-nitrobenzoate and Ethyl 2-bromo-3-fluoro-4-nitrobenzoate |

| Br₂/FeBr₃ | Bromination | Ethyl 2,4-dibromo-3-fluorobenzoate |

| SO₃/H₂SO₄ | Sulfonation | 2-Bromo-3-fluoro-6-sulfobenzoic acid ethyl ester |

Cross-Coupling Reactions

The carbon-bromine bond in this compound is a valuable site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are highly versatile and allow for the introduction of a wide range of substituents.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction utilizes a palladium catalyst to couple the aryl bromide with a boronic acid or boronate ester. This is a powerful method for forming new C-C bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with an amine.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples the aryl bromide with a terminal alkyne to form a C-C triple bond.

These reactions typically proceed with high selectivity at the C-Br bond, leaving the C-F bond intact.

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, base | Ethyl 3-fluoro-2-phenylbenzoate |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, ligand, base | Ethyl 2-(phenylamino)-3-fluorobenzoate |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | Ethyl 3-fluoro-2-(phenylethynyl)benzoate |

Suzuki-Miyaura Coupling (relevant to related compounds)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. While specific studies on this compound are not extensively documented, the reactivity of analogous sterically hindered and electronically modified aryl halides provides significant insight. The presence of substituents ortho to the bromine atom, such as the fluorine and the ethyl ester group in the target molecule, can introduce steric hindrance that may affect the rate and efficiency of the coupling reaction.

Research on sterically demanding aryl-aryl Suzuki-Miyaura couplings has demonstrated that specialized phosphine (B1218219) ligands can significantly improve the reactivity of hindered substrates. For instance, ligands like BI-DIME and AntPhos have shown excellent activity for the coupling of di-ortho-substituted aryl halides. These ligands are thought to facilitate the reductive elimination step, which can be inhibited by steric repulsion between ortho substituents in the transition state. The unique structure of ligands like AntPhos can help overcome the β-hydride elimination side pathway, which is a common issue in couplings involving sterically hindered partners.

Furthermore, the electronic properties of the aryl halide play a crucial role. The fluorine and ethyl ester groups are electron-withdrawing, which can influence the oxidative addition step of the catalytic cycle. In studies involving fluorinated aryl rings in Buchwald-type ligands, it has been shown that electronic control through secondary interactions can accelerate reductive elimination and lead to highly active catalysts for the formation of sterically demanding biaryls.

| Catalyst System | Substrate Type | Key Finding |

| Pd/BI-DIME | Sterically hindered aryl halides | Efficient for demanding couplings. |

| Pd/AntPhos | Di-ortho-substituted aryl halides | Overcomes β-hydride elimination, high reactivity. |

| Pd/HFTPhos | Sterically demanding aryl halides | Accelerates reductive elimination through electronic effects. |

Heck and Sonogashira Coupling Reactions (relevant to related compounds)

The Heck and Sonogashira reactions are other important palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds between aryl halides and alkenes (Heck) or terminal alkynes (Sonogashira). The reactivity of this compound in these reactions can be inferred from studies on similar fluorinated and substituted aryl bromides.

In the Heck reaction , the presence of electron-withdrawing fluorine atoms on the aryl halide can influence the reaction mechanism. For pentafluoroaryl and tetrafluoroaryl bromides, the coordination-insertion step can be rate-determining. The efficiency of the Heck reaction with fluorinated haloaryls often depends on the absence of strongly coordinating ligands other than the substrates themselves. While electron-deficient aryl bromides generally react well, steric hindrance from ortho substituents can impact the reaction's success.

The Sonogashira coupling of bromofluoropyridine derivatives has been investigated, providing a relevant model for the reactivity of this compound. These studies show that the reaction can proceed at room temperature, although the yields can be modest and influenced by side reactions like alkyne homocoupling. The choice of catalyst, co-catalyst (typically a copper salt), and base is critical for optimizing the reaction conditions. The electronic nature of the substituents on both the aryl halide and the alkyne, as well as steric factors, play a significant role in the outcome of the coupling.

| Reaction | Substrate Analogue | Catalyst System | Noteworthy Observation |

| Heck | Fluorinated haloaryls | Palladium complexes | Coordination-insertion can be rate-determining. |

| Sonogashira | Bromofluoropyridines | Pd(PPh₃)₄ / CuI | Can proceed at room temperature but may have competing homocoupling. |

Other Transition Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura, Heck, and Sonogashira reactions, this compound is a potential substrate for a variety of other transition metal-catalyzed transformations. The carbon-bromine bond is a key reactive site for oxidative addition to low-valent transition metal complexes, initiating catalytic cycles for various coupling reactions.

Palladium-catalyzed C-O cross-coupling reactions, for instance, have been developed for the synthesis of fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols. These reactions often utilize specialized ligands and mild bases. Similarly, palladium-catalyzed nucleophilic fluorination of aryl bromides has been achieved, offering a pathway to replace the bromine atom with another fluorine atom, although this would not be a productive transformation for the parent molecule itself.

Copper-mediated fluorination of arylboronate esters has also been reported as a method to introduce fluorine under mild conditions. While this is not a direct transformation of the starting material, it highlights the utility of related borylated intermediates in fluorine chemistry.

Reduction Reactions

Reduction of the Ester Group to Alcohol

The ethyl ester group of this compound can be reduced to a primary alcohol, (2-bromo-3-fluorophenyl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the primary alcohol. nih.gov

Alternatively, the ester can be partially reduced to the corresponding aldehyde, 2-bromo-3-fluorobenzaldehyde, using diisobutylaluminum hydride (DIBAL-H) at low temperatures, typically -78 °C. nih.gov The low temperature is crucial to prevent the over-reduction of the aldehyde product. nih.gov

| Reducing Agent | Product | Key Condition |

| Lithium aluminum hydride (LiAlH₄) | (2-bromo-3-fluorophenyl)methanol | Standard reduction conditions |

| Diisobutylaluminum hydride (DIBAL-H) | 2-bromo-3-fluorobenzaldehyde | Low temperature (-78 °C) |

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. For this compound, the carbon-bromine bond is more susceptible to cleavage than the carbon-fluorine bond under typical reductive conditions.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. nih.govlibretexts.org Using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas, the bromo substituent can be selectively removed. libretexts.org Bromides are generally reduced more readily than chlorides under these conditions, and the C-F bond is typically stable to these reaction conditions. nih.govlibretexts.org This selectivity allows for the targeted removal of the bromine atom while leaving the fluorine atom and the ester group intact, yielding Ethyl 3-fluorobenzoate (B1230327). The reaction is often carried out under neutral conditions. nih.govlibretexts.org

In biological systems, reductive dehalogenation of halobenzoates has been observed in anaerobic microorganisms. nih.gov These enzymatic processes can also show selectivity for different halogen substituents. nih.gov

Oxidation Reactions

The oxidation of this compound is not extensively described in the literature. However, potential oxidative pathways can be considered based on the reactivity of related aromatic compounds. The aromatic ring itself is relatively electron-deficient due to the presence of the fluorine, bromine, and ester groups, making it generally resistant to electrophilic oxidation.

One potential site for oxidation is the benzylic position of the ethyl group of the ester, although this is not a typical reaction under common laboratory conditions for simple esters. More relevant is the potential for oxidative degradation of the aromatic ring under harsh conditions, though this is generally not a synthetically useful transformation.

Hydrolysis of the ester group to the corresponding carboxylic acid, 2-bromo-3-fluorobenzoic acid, can be considered a formal oxidation of the ester carbon. This reaction is typically achieved under acidic or basic conditions.

It is also conceivable that under specific catalytic conditions, oxidative coupling reactions could occur. For instance, transition metal-catalyzed C-H activation could potentially lead to the formation of new carbon-carbon or carbon-heteroatom bonds, although the directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions. Studies on the C-H activation of substituted benzoic acids have shown that the regioselectivity is influenced by both steric and electronic factors of the substituents.

Oxidation of Aromatic Ring Substituents (relevant to related compounds)

The susceptibility of substituents on an aromatic ring to oxidation is highly dependent on the nature of the substituent itself. For aromatic compounds to undergo oxidation of a side-chain, the substituent must typically be an alkyl group with at least one hydrogen atom on the carbon directly attached to the aromatic ring, known as a benzylic hydrogen. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can then oxidize this alkyl group to a carboxylic acid. The reaction proceeds via a radical mechanism at the benzylic position, which is particularly stabilized by the adjacent aromatic ring.

While this compound itself does not possess an alkyl side-chain that is susceptible to this type of oxidation, its related compounds that do feature such groups would be expected to undergo this transformation. For instance, an analogous compound such as 1-(2-bromo-3-fluorophenyl)ethanone could be synthesized, and its methyl group would be a candidate for oxidation.

The general mechanism for the oxidation of an alkylbenzene to a benzoic acid involves the attack of the oxidizing agent at the benzylic C-H bond. This process is facilitated by the relative weakness of this bond due to the resonance stabilization of the resulting benzylic radical. Even long alkyl chains are cleaved, with the carbon atom directly attached to the ring being converted into a carboxylic acid group. It is noteworthy that if the benzylic position is fully substituted (i.e., has no benzylic hydrogens), this oxidative degradation does not occur.

Exploration of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of a chemical compound, detailing the rates at which its reactions proceed and the energy changes that accompany them. For this compound, a key reaction for kinetic and thermodynamic analysis is the hydrolysis of the ester functional group.

Reaction Kinetics

The rate of hydrolysis of benzoate (B1203000) esters is significantly influenced by the nature and position of substituents on the aromatic ring. These effects are often quantified using the Hammett equation, which relates reaction rates to the electronic properties (electron-donating or electron-withdrawing) of the substituents. The substituents on this compound, a bromine atom at the ortho position and a fluorine atom at the meta position relative to the ester group, are both electron-withdrawing.

A study on the base-catalyzed hydrolysis of ethyl bromobenzoates provides valuable comparative data. The kinetics of hydrolysis for ethyl o-bromobenzoate, a closely related compound, have been investigated. In this study, the half-life (t½) for the hydrolysis of various substituted ethyl benzoates was determined. A shorter half-life indicates a faster reaction rate.

The presence of the ortho-bromo substituent is expected to influence the reaction rate through a combination of steric and electronic effects. Sterically, the bulky bromine atom can hinder the approach of the nucleophile (e.g., a hydroxide ion in base-catalyzed hydrolysis) to the carbonyl carbon of the ester. Electronically, as an electron-withdrawing group, bromine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The additional presence of a fluorine atom at the 3-position in this compound would further enhance the electron-withdrawing nature of the substitution pattern, likely leading to an increased rate of hydrolysis compared to ethyl o-bromobenzoate alone, assuming steric hindrance is not the dominant factor.

Interactive Data Table: Hydrolysis Half-life of Substituted Ethyl Benzoates

| Compound | Substituent Position | Half-life (t½) in min | Relative Rate (compared to Ethyl Benzoate) |

| Ethyl Benzoate | Unsubstituted | 14 | 1.00 |

| Ethyl o-bromobenzoate | ortho | 15 | 0.93 |

| Ethyl m-bromobenzoate | meta | 25 | 0.56 |

| Ethyl p-bromobenzoate | para | 12 | 1.17 |

This table is based on data for related compounds and is intended to illustrate the expected kinetic trends. The values for this compound are not available and would need to be determined experimentally.

Thermodynamics

The esterification of a carboxylic acid with an alcohol to form an ester and water is a reversible equilibrium process. The thermodynamics of this reaction are generally not extreme, with modest enthalpy and entropy changes. For the esterification of benzoic acid with ethanol (B145695), the reaction is slightly endothermic, and the equilibrium lies towards the products under conditions where water is removed.

Applications in Advanced Organic Synthesis and Building Block Utility

Precursor in the Synthesis of Diverse Organic Molecules

Ethyl 2-bromo-3-fluorobenzoate serves as a foundational precursor for a variety of organic molecules. The presence of the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the 2-position, leading to the synthesis of biaryls, alkylated, and alkynylated benzoate (B1203000) derivatives, respectively.

Furthermore, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for derivatization. These transformations are fundamental in the synthesis of active pharmaceutical ingredients and functional materials.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Reagent/Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Ethyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate derivative |

| Stille Coupling | Organostannane / Pd catalyst | Ethyl 2-alkyl-3-fluorobenzoate derivative |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Ethyl 2-(alkynyl)-3-fluorobenzoate derivative |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Ethyl 2-(amino)-3-fluorobenzoate derivative |

Building Block for Heterocyclic Compound Synthesis

The ortho-bromo and fluoro substituents on the aromatic ring make this compound a particularly useful building block for the synthesis of fused heterocyclic compounds. The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cyclization reactions.

For example, reaction with a binucleophile, such as a compound containing both an amine and a hydroxyl group, could lead to the formation of benzoxazine (B1645224) derivatives. Similarly, palladium-catalyzed intramolecular cyclization reactions can be designed to construct a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry. The synthesis of fused heterocyclic compounds often involves cyclization reactions, and the strategic placement of functional groups in this compound makes it a suitable starting material for such transformations.

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and atom economy. While specific examples involving this compound are not extensively documented, its structure lends itself to potential applications in MCRs.

For instance, the bromine atom could participate in a palladium-catalyzed MCR, while the ester group could be involved in a subsequent cyclization step. The development of novel MCRs is an active area of research, and substrates like this compound provide a platform for exploring new reaction pathways.

Reagent for Studying Reaction Mechanisms and Developing Novel Methodologies

The distinct reactivity of the C-Br and C-F bonds in this compound makes it a useful tool for studying reaction mechanisms and developing new synthetic methods. The differential reactivity of these halogens towards various reagents and catalysts can provide insights into the mechanisms of cross-coupling and nucleophilic substitution reactions.

Furthermore, the presence of the fluorine atom can influence the electronic properties of the aromatic ring, affecting reaction rates and regioselectivity. By studying the reactions of this compound, chemists can develop new catalytic systems and synthetic strategies with improved efficiency and selectivity.

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Bromo 3 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing a detailed map of the carbon and hydrogen framework, as well as the environment of other NMR-active nuclei like fluorine.

The ¹H NMR spectrum of Ethyl 2-bromo-3-fluorobenzoate is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the two methylene protons.

The three aromatic protons will exhibit chemical shifts in the downfield region, influenced by the electron-withdrawing effects of the bromine, fluorine, and ethyl carboxylate groups. The proton at C6 will likely be the most downfield due to the ortho-ester and meta-bromo substituents. The proton at C4, situated between the fluorine and bromine atoms, will also be significantly deshielded. The proton at C5 will be influenced by the ortho-fluorine and meta-ester groups. The coupling constants (J-values) between adjacent protons (ortho coupling, ³JHH) are typically in the range of 7-9 Hz. Coupling between meta protons (⁴JHH) is smaller, around 2-3 Hz. Furthermore, coupling between the protons and the fluorine atom (JHF) will introduce additional splitting. Ortho H-F coupling (³JHF) is generally larger than meta H-F coupling (⁴JHF).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₂CH₃ | ~ 4.4 | Quartet (q) | JHH ≈ 7.1 |

| -OCH₂CH₃ | ~ 1.4 | Triplet (t) | JHH ≈ 7.1 |

| Aromatic H (H-4, H-5, H-6) | ~ 7.2 - 7.8 | Multiplet (m) | JHH, JHF |

The ¹³C NMR spectrum of this compound will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached and neighboring atoms, as well as resonance effects.

The carbonyl carbon (C=O) of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The methylene carbon (-OCH₂-) of the ethyl group will be found around 60-65 ppm, while the methyl carbon (-CH₃) will be the most upfield, around 14 ppm.

The six aromatic carbons will have chemical shifts in the range of 110-165 ppm. The carbon atom attached to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF), and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The carbon bearing the bromine atom (C-2) will have a chemical shift influenced by the halogen's electronegativity and its position relative to the other substituents. The remaining aromatic carbons will have their chemical shifts determined by the combined electronic effects of the substituents.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 164 |

| -OCH₂- | ~ 62 |

| -CH₃ | ~ 14 |

| C-1 | ~ 130 |

| C-2 | ~ 115 (d, JCF ≈ 20 Hz) |

| C-3 | ~ 160 (d, ¹JCF ≈ 250 Hz) |

| C-4 | ~ 125 (d, JCF ≈ 3 Hz) |

| C-5 | ~ 129 (d, JCF ≈ 9 Hz) |

| C-6 | ~ 135 |

Note: 'd' indicates a doublet due to C-F coupling.

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom. The chemical shift of this signal is influenced by the electronic environment of the aromatic ring. The presence of the ortho-bromo and meta-ester groups will affect the shielding of the fluorine nucleus. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. For aromatic fluorides, the chemical shift is typically observed in the range of -100 to -140 ppm relative to CFCl₃.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra are complementary, with some vibrational modes being more active in one technique than the other.

The key functional groups in this compound that will give rise to characteristic vibrational bands are the carbonyl group (C=O) of the ester, the C-O bonds of the ester, the aromatic C-H and C=C bonds, and the C-Br and C-F bonds.

C=O Stretch: A strong absorption band is expected in the IR spectrum in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce strong bands in the region of 1100-1300 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic ring are expected to be observed above 3000 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration will appear at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | Medium |

| C-F Stretch | 1200 - 1300 | Strong | Weak |

| C-Br Stretch | 500 - 650 | Medium | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units (M and M+2).

The molecular ion peak [M]⁺ would be expected at m/z 248 and 250. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to form an acylium ion, or the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if a gamma-hydrogen is available (not possible in this case). Cleavage of the ester can also lead to the loss of the ethyl group (-CH₂CH₃, 29 Da). Fragmentation of the aromatic ring could involve the loss of Br (79/81 Da) or F (19 Da) atoms, or a CO molecule.

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 248/250 | [C₉H₈BrFO₂]⁺ (Molecular Ion) |

| 203/205 | [M - OCH₂CH₃]⁺ |

| 169/171 | [M - CO₂C₂H₅]⁺ |

| 124 | [C₇H₄FO]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₉H₈BrFO₂, HRMS provides an exact mass measurement, which serves as a powerful confirmation of its identity.

The presence of bromine is particularly significant, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragment ions, where two peaks of nearly equal intensity are observed, separated by approximately 2 Da. This "M/M+2" pattern is a definitive signature for the presence of a single bromine atom in the molecule.

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) | Description |

|---|---|---|---|

| [C₉H₈⁷⁹BrFO₂]⁺ | ⁷⁹Br | 245.9719 | Molecular ion peak corresponding to the lighter bromine isotope. |

| [C₉H₈⁸¹BrFO₂]⁺ | ⁸¹Br | 247.9698 | Molecular ion peak corresponding to the heavier bromine isotope (M+2). |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing samples in complex matrices and confirming the molecular weight of the analyte. An LC system separates this compound from impurities before it enters the mass spectrometer, which then provides mass data for the eluted compound. While detailed experimental parameters are not widely published, a typical analysis would involve a reversed-phase column and a mobile phase of acetonitrile (B52724) and water. The mass spectrometer would be expected to show the protonated molecular ions [M+H]⁺, exhibiting the characteristic bromine isotope pattern.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an evolution of LC-MS that uses columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster separations, and increased sensitivity. chemscene.com For a compound like this compound, UPLC-MS would offer a more rapid and efficient analysis compared to conventional LC-MS, allowing for better separation from closely related impurities and lower detection limits. chemscene.com The resulting mass spectrum would provide the same critical molecular weight information and isotopic patterns as LC-MS but with superior chromatographic performance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost method for assessing the purity of non-volatile organic compounds. A typical HPLC method for this compound would utilize a reversed-phase C18 column. The mobile phase would likely be a gradient or isocratic mixture of water and an organic solvent such as acetonitrile or methanol, allowing for the separation of compounds based on their polarity. A UV detector is commonly used, set to a wavelength where the analyte exhibits strong absorbance. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elution of the analyte from the column. |

| Detection | UV at a specific wavelength (e.g., 210-254 nm) | Quantification of the analyte and impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being an ester, is sufficiently volatile for GC analysis. In this method, the sample is vaporized and injected into a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC is particularly useful for detecting volatile organic impurities that may not be easily observed by HPLC. For instance, GC has been used to monitor the progress of nitration reactions involving similar fluorinated aromatic compounds.

Crystallographic Studies and Solid State Analysis of Ethyl 2 Bromo 3 Fluorobenzoate

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information regarding the molecular structure and conformation of Ethyl 2-bromo-3-fluorobenzoate in the solid state.

Determination of Molecular Geometry and Conformation in the Crystalline State

Without experimental data from X-ray diffraction, the precise bond lengths, bond angles, and torsion angles of this compound in the crystalline form remain undetermined. While computational modeling could offer theoretical predictions, these would lack the empirical validation provided by a crystallographic study. The conformation of the ethyl ester group relative to the benzene (B151609) ring, a key geometric feature, is particularly dependent on the crystalline environment.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking)

The nature and geometry of intermolecular interactions are critical to understanding the solid-state behavior of a compound. In the case of this compound, the presence of bromine and fluorine atoms suggests the potential for halogen bonding. Additionally, C–H···O and C–H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, are plausible. However, the existence and specific characteristics of these interactions can only be confirmed and analyzed through crystallographic data.

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis is performed using the crystallographic information file (CIF) obtained from a single-crystal X-ray diffraction experiment. As no such data is available for this compound, a Hirshfeld surface analysis and the generation of associated fingerprint plots cannot be performed.

Investigation of Polymorphism and Solvatomorphism (if observed)

Polymorphism, the ability of a compound to exist in more than one crystalline form, and solvatomorphism, the incorporation of solvent molecules into the crystal lattice, are important aspects of solid-state chemistry. An investigation into these phenomena for this compound would require extensive experimental screening and crystallographic characterization of any new forms discovered. To date, no studies reporting polymorphism or solvatomorphism for this compound have been found in the reviewed literature.

Theoretical and Computational Chemistry Investigations of Ethyl 2 Bromo 3 Fluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular parameters with a favorable balance of accuracy and computational cost. For a molecule like ethyl 2-bromo-3-fluorobenzoate, DFT calculations can provide deep insights into its geometry, vibrational modes, and electronic characteristics.

Optimized Molecular Geometries and Electronic Structures

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. It is anticipated that the benzene (B151609) ring will exhibit a largely planar geometry, with slight distortions due to the presence of the bulky bromine atom, the electronegative fluorine atom, and the ethyl ester group.

The electronic structure is defined by the arrangement of electrons within the molecule. The presence of electron-withdrawing groups like bromine and fluorine is expected to influence the electron density distribution across the benzene ring.

Below is a table of predicted bond lengths and bond angles for this compound, based on typical values from DFT calculations on similar halogenated benzene derivatives.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.36 Å |

| C-C (ring) Bond Length | ~1.39 - 1.40 Å |

| C-C-C (ring) Bond Angle | ~118° - 121° |

| O=C-O Bond Angle | ~125° |

Vibrational Frequency Predictions and Correlation with Experimental Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. The calculated vibrational spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.

For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the ethyl group, C=O stretching of the ester, C-O stretching, C-Br stretching, and C-F stretching, as well as various bending and deformation modes.

The following table presents a hypothetical correlation of predicted vibrational frequencies with their assignments for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=O Stretch (Ester) | 1730 - 1715 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Ester) | 1300 - 1100 |

| C-F Stretch | 1250 - 1000 |

| C-Br Stretch | 700 - 500 |

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

A hypothetical representation of the HOMO-LUMO analysis is provided in the table below.

| Parameter | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Energy Gap | ~ 5.3 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom due to their high electronegativity. The regions around the hydrogen atoms of the aromatic ring and the ethyl group would exhibit positive potential. The bromine atom, while electronegative, can also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the extent of electron delocalization, hyperconjugation, and intramolecular charge transfer.

For this compound, NBO analysis would reveal the nature of the C-Br and C-F bonds, the delocalization of π-electrons in the benzene ring, and the interactions between the ester group and the aromatic system. It can also provide insights into the stability of the molecule arising from these intramolecular interactions.

Quantum Chemical Studies

Beyond DFT, other quantum chemical methods can be employed to further refine our understanding of this compound. These studies can provide more accurate energies and properties, especially for excited states and complex electronic phenomena. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer benchmark-quality data for smaller systems or specific properties.

These advanced quantum chemical studies could be used to:

More accurately predict the electronic excitation energies and UV-Vis absorption spectrum.

Investigate the potential for non-covalent interactions, such as halogen bonding, involving the bromine atom.

Explore the reaction mechanisms of processes involving this compound with greater precision.

In Silico Predictions of Reactivity and Reaction Pathways

The advent of powerful computational tools has revolutionized the field of chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For a molecule such as this compound, in silico methods provide a valuable means to investigate its reactivity and potential transformation pathways without the need for extensive and resource-intensive laboratory experimentation. These theoretical studies, primarily grounded in quantum mechanics, offer deep insights into the electronic structure and energetic landscape of the molecule, which are fundamental to understanding its chemical behavior.

Molecular Orbital Analysis and Reactivity Descriptors

At the heart of computational reactivity prediction lies the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other chemical species. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the bromine atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group of the ester and the carbon atoms bearing the electron-withdrawing fluorine and bromine atoms, indicating these as likely sites for nucleophilic attack.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to calculate a range of reactivity descriptors. nih.govresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. rsc.org Other important descriptors include chemical potential, hardness, softness, and the electrophilicity index, all of which can be derived from the HOMO and LUMO energies. nih.govresearchgate.net The Fukui function is another powerful tool that can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. nih.gov

Table 1: Predicted Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability |

| Chemical Hardness (η) | 2.65 eV | A measure of resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.95 eV | Indicates a moderate electrophilic character |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Actual values would require specific DFT calculations.

Prediction of Reaction Pathways and Transition States

Beyond static reactivity descriptors, computational chemistry allows for the exploration of entire reaction pathways. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most energetically favorable routes from reactants to products. This involves locating and characterizing the transition states—the high-energy intermediates that connect reactants, intermediates, and products. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

For this compound, several reaction pathways could be investigated in silico. For example, in nucleophilic aromatic substitution (SNAr) reactions, computational models can predict whether a nucleophile would preferentially attack the carbon attached to the bromine or the fluorine. The calculations would involve modeling the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of the halide leaving group. The relative activation energies for the displacement of bromide versus fluoride would reveal the most probable reaction pathway.

Software programs are also available that use knowledge-based systems to predict degradation pathways. acs.orgresearchgate.net These tools can assess the likelihood of various reactions, such as hydrolysis of the ester group or reactions involving the aromatic ring, under different conditions (e.g., changes in pH, temperature, or the presence of an oxidant). acs.org

Table 2: Illustrative In Silico Analysis of a Hypothetical Nucleophilic Aromatic Substitution Reaction

| Reaction Coordinate | Calculated Energy (kcal/mol) | Structural Description |

| Reactants | 0 | This compound + Nucleophile |

| Transition State 1 (Br substitution) | +18.5 | Nucleophile attacking the C-Br bond |

| Meisenheimer Complex 1 | -5.2 | Intermediate with nucleophile and bromide attached |

| Transition State 2 (F substitution) | +22.1 | Nucleophile attacking the C-F bond |

| Meisenheimer Complex 2 | -3.8 | Intermediate with nucleophile and fluoride attached |

| Products (Br substitution) | -10.7 | Product of bromide displacement |

| Products (F substitution) | -8.9 | Product of fluoride displacement |

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction pathway calculations. The lower activation energy for bromine substitution suggests it would be the kinetically favored pathway.

Future Directions and Emerging Research Themes for Ethyl 2 Bromo 3 Fluorobenzoate

Development of Novel Synthetic Applications Beyond Established Routes

While Ethyl 2-bromo-3-fluorobenzoate is a known precursor in various synthetic pathways, research is expanding to develop novel applications that move beyond conventional transformations. The focus is on creating more complex molecular architectures in a more efficient and atom-economical manner.

One promising area is the development of cascade or domino reactions . These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. Future research may focus on designing one-pot sequences where the bromo and fluoro substituents, along with the ester group, participate in or direct a series of consecutive reactions. For instance, an initial cross-coupling at the bromine site could be followed by an intramolecular cyclization involving the ester and a newly introduced functional group.

Another emerging theme is the use of this compound in multicomponent reactions (MCRs) . MCRs allow for the assembly of complex molecules from three or more starting materials in a single step. The unique electronic properties conferred by the fluorine and bromine atoms could be exploited to control the regioselectivity and stereoselectivity of such reactions, leading to the rapid generation of diverse compound libraries for applications in drug discovery and materials science.

Furthermore, exploring photoredox catalysis and electrochemistry opens new avenues for activating the C-Br bond. These methods can generate radical intermediates under mild conditions, enabling novel transformations that are complementary to traditional transition-metal-catalyzed reactions. For example, the radical addition to unsaturated systems or C-H functionalization reactions could be developed, expanding the synthetic toolbox for this versatile substrate. researchgate.net

Advanced Catalytic Transformations Utilizing this compound as a Key Substrate

The presence of a bromine atom makes this compound an ideal candidate for cross-coupling reactions. While palladium-catalyzed methods are well-established, future research is geared towards more advanced and sustainable catalytic systems. sci-hub.senih.gov

A key trend is the development of catalysts based on earth-abundant and less toxic metals such as iron, copper, nickel, and cobalt as alternatives to palladium. researchgate.net These metals offer potential cost advantages and a reduced environmental footprint. Research will likely focus on designing specialized ligands that stabilize these metals in catalytically active states and promote efficient cross-coupling with a broad range of coupling partners, including organoboron, organozinc, and organosilicon reagents. nih.gov

The exploration of novel ligand scaffolds for palladium catalysis also remains a vibrant area of research. organic-chemistry.org The aim is to develop ligands that can promote challenging cross-coupling reactions, such as those involving sterically hindered substrates or the activation of less reactive C-Cl bonds, should a chlorinated analogue be used. nih.gov Buchwald and Hartwig-type biaryl phosphine (B1218219) ligands have been instrumental, and the future may see the rise of N-heterocyclic carbene (NHC) ligands or pincer-type ligands that offer enhanced stability and reactivity. nih.gov

Dual-catalysis systems , which combine a transition metal catalyst with another catalyst (e.g., an organocatalyst or a photoredox catalyst), are also an emerging theme. This approach can enable transformations that are not possible with a single catalyst, opening up new reaction pathways for this compound. For example, a palladium catalyst could facilitate a cross-coupling reaction, while an organocatalyst could control the stereochemistry of a subsequent transformation.

| Catalytic System | Research Focus | Potential Coupling Partners |

| Palladium-based | Development of advanced phosphine and NHC ligands for challenging couplings. nih.govorganic-chemistry.org | Organoboron compounds (Suzuki), organozinc compounds (Negishi), amines (Buchwald-Hartwig). sci-hub.senih.gov |

| Earth-Abundant Metals | Use of Iron, Copper, Nickel, and Cobalt catalysts for sustainable cross-coupling. researchgate.net | Grignard reagents (Kumada), organoboron compounds. |

| Dual Catalysis | Combination of transition metal catalysis with photoredox or organocatalysis for novel transformations. | Alkenes, alkynes, and C-H bonds for direct functionalization. |

Exploration of New Spectroscopic Techniques for Enhanced Structural Characterization

Accurate structural elucidation is paramount for understanding the properties and reactivity of molecules derived from this compound. While standard techniques like ¹H and ¹³C NMR are routine, the presence of a fluorine atom opens the door for more advanced spectroscopic methods.

¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. nih.govrsc.org Future applications could involve the use of advanced pulse sequences and multi-dimensional ¹⁹F NMR experiments (e.g., ¹H-¹⁹F HETCOR, ¹⁹F-¹⁹F COSY) to unambiguously determine the structure and conformation of complex molecules. nih.gov These techniques can provide valuable information about through-bond and through-space interactions involving the fluorine atom, which can be crucial for understanding reaction mechanisms and molecular properties. nih.gov

The development of solid-state NMR (ssNMR) techniques could provide insights into the structure and dynamics of crystalline derivatives of this compound. This is particularly relevant for materials science applications where the solid-state packing and intermolecular interactions are critical.

Advanced mass spectrometry (MS) techniques, such as ion mobility-mass spectrometry (IM-MS), can provide information not only on the mass-to-charge ratio but also on the shape and size of ions in the gas phase. This could be used to separate and characterize isomers that are difficult to distinguish by other means.

Finally, X-ray crystallography remains the gold standard for unambiguous structure determination. nih.gov As synthetic chemists tackle increasingly complex molecular targets derived from this compound, crystallographic analysis will continue to be an indispensable tool for validating structures and understanding stereochemical outcomes. nih.gov

| Technique | Application for this compound Derivatives |

| Advanced ¹⁹F NMR | Unambiguous structural and conformational analysis, study of fluorine-involved interactions. nih.govrsc.orgnih.gov |

| Solid-State NMR | Characterization of crystalline materials, understanding of solid-state packing and dynamics. |

| Ion Mobility-MS | Separation and characterization of isomers based on shape and size. |

| X-ray Crystallography | Definitive determination of molecular structure and stereochemistry. nih.gov |

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. rsc.orgresearchgate.net The synthesis of this compound and its subsequent transformations are well-suited for this technology.

Automated synthesis platforms , which combine robotics with flow chemistry systems, represent the next frontier. These platforms can be programmed to perform a series of reactions, purifications, and analyses in a fully automated fashion. By integrating this compound as a key building block, these systems could be used for the rapid synthesis of compound libraries for high-throughput screening or for the on-demand synthesis of specific target molecules.

The development of in-line analytical techniques , such as IR, UV-Vis, and NMR spectroscopy, integrated directly into the flow reactor, will be crucial for real-time reaction monitoring and optimization. This will allow for the rapid identification of optimal reaction conditions and ensure the quality of the final product.

| Technology | Advantages for this compound Chemistry |

| Continuous Flow Synthesis | Enhanced safety with hazardous reagents, improved heat and mass transfer, easier scalability. rsc.orgrsc.orgnih.gov |

| Telescoped Reactions | Reduced waste and manual handling by eliminating intermediate isolation steps. rsc.org |

| Automated Platforms | Rapid library synthesis, on-demand production, and high-throughput reaction optimization. |

| In-line Analytics | Real-time monitoring and control of reaction parameters for improved efficiency and quality. |

Computational Design and Prediction of this compound Derivatives with Tailored Reactivity Profiles

Computational chemistry and molecular modeling are becoming increasingly powerful tools in modern chemical research. For this compound, these methods can provide valuable insights into its reactivity and guide the design of new derivatives with specific properties.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity at different sites. For example, DFT can help to understand how the interplay between the electron-withdrawing fluorine atom and the bromine atom influences the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions. It can also be used to predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

Computational methods can also be employed to design new catalysts for transformations involving this compound. By modeling the transition states of catalytic cycles, researchers can identify the key factors that control reactivity and selectivity, and then use this information to design more efficient ligands or catalysts.

Furthermore, in silico screening of virtual libraries of derivatives can accelerate the discovery of molecules with desired properties. For example, by calculating properties such as lipophilicity, polar surface area, and binding affinity to a biological target, computational methods can help to prioritize which derivatives of this compound should be synthesized for applications in medicinal chemistry. This predictive power can save significant time and resources in the laboratory.

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, understanding electronic effects. |

| Catalyst Design | Modeling of transition states to design more efficient and selective catalysts. |

| In Silico Screening | Virtual screening of compound libraries to identify derivatives with desired properties. |

| Molecular Dynamics (MD) | Simulation of the conformational behavior of flexible derivatives in different environments. |

常见问题

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.